molecular formula C12H20N4O7S B564657 S-(N-Methylcarbamoyl)glutathione-d3 CAS No. 127633-23-2

S-(N-Methylcarbamoyl)glutathione-d3

Cat. No.: B564657
CAS No.: 127633-23-2
M. Wt: 367.391
InChI Key: ROWIKVIWEBGFSY-LLYRNZNTSA-N
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Description

S-(N-Methylcarbamoyl)glutathione-d3 is a chemically reactive glutathione conjugate identified by CAS No. 127633-23-2. . This compound is a stable isotope-labeled version of S-(N-Methylcarbamoyl)glutathione, which is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-Methylcarbamoyl)glutathione-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(N-Methylcarbamoyl)glutathione-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

S-(N-Methylcarbamoyl)glutathione-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its ability to donate an N-methylcarbamoyl moiety to nucleophilic amino acids like cysteineThe compound’s reactivity is attributed to its chemically reactive glutathione conjugate structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its stable isotope labeling, which allows for precise quantitation and tracking in metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and provides valuable insights into its pharmacokinetic and metabolic profiles .

Properties

CAS No.

127633-23-2

Molecular Formula

C12H20N4O7S

Molecular Weight

367.391

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3

InChI Key

ROWIKVIWEBGFSY-LLYRNZNTSA-N

SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine; 

Origin of Product

United States

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